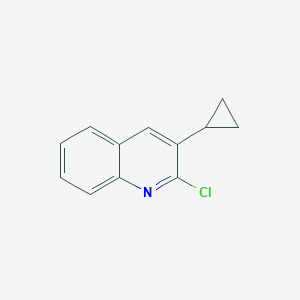

2-Chloro-3-cyclopropylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-cyclopropylquinoline is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

The quinoline scaffold, including 2-chloro-3-cyclopropylquinoline, has been associated with various biological activities, making it a valuable target for drug development. The following are notable applications:

- Anticancer Activity : Compounds containing the quinoline structure have demonstrated potent anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction . The presence of chlorine atoms in these compounds often enhances their potency against various cancer cell lines .

- Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. A review highlighted the effectiveness of these compounds against resistant strains, showcasing their potential as new antimicrobial agents .

- Anti-inflammatory Effects : Several studies have reported that quinoline derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

The pharmacological implications of this compound are extensive:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit various enzymes, including phosphodiesterases (PDEs) and protein tyrosine kinases (PTKs). Such inhibition is crucial in cancer therapy as it can disrupt signaling pathways involved in tumor growth .

- Targeting Specific Receptors : The compound's structural modifications allow it to interact with specific receptors, such as cyclin-dependent kinases (CDKs), which are essential in regulating cell cycle progression. This interaction is vital for developing targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound often involves various chemical methods that enhance its biological activity:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Microwave Irradiation | Utilizes microwave energy to facilitate reactions, improving efficiency. | 80-90% |

| Photo-induced Reactions | Employs light to drive chemical reactions, yielding novel derivatives. | 70-85% |

| Traditional Organic Synthesis | Conventional methods involving multiple steps to obtain the desired compound. | 60-75% |

Case Studies

- Anticancer Efficacy :

- Antimicrobial Activity :

- Enzyme Inhibition Studies :

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C-2 Chlorine

The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the quinoline ring. Key reactions include:

-

Amination :

2-Cl-3-cyclopropylquinoline+R-NH2Δ,DMF2-RNH-3-cyclopropylquinoline+HCl

Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) yields 2-amino-3-cyclopropylquinoline derivatives. For example:Yields range from 75–92% depending on steric and electronic factors of the amine .

-

Alkoxylation :

Treatment with sodium alkoxides (e.g., NaOEt) in ethanol produces 2-alkoxy derivatives. Microwave irradiation enhances reaction efficiency (e.g., 85% yield in 15 minutes ) . -

Azidation :

Reaction with NaN₃ in DMF forms 2-azido-3-cyclopropylquinoline, a precursor for click chemistry applications .

Cyclopropane Ring Functionalization

The cyclopropane ring participates in strain-driven reactions:

-

Ring-Opening Reactions :

CyclopropaneH+CH2=CH-CH2−quinoline

Under acidic conditions (e.g., H₂SO₄), the cyclopropane ring undergoes cleavage to form 3-(2-propenyl)-2-chloroquinoline . -

Cross-Coupling :

Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the cyclopropane position .

Cyclization Reactions

The chlorine and cyclopropane groups facilitate fused-ring formation:

-

Pyranoquinoline Synthesis :

2-Cl-3-cyclopropylquinolineAcOH, NaOAc, MWPyrano[2,3-b]quinolin-2-one

Treatment with acetic acid/sodium acetate under microwave irradiation induces cyclization to pyrano[2,3-b]quinoline derivatives (analogous to ): -

Azetidinone Formation :

Reaction with chloroacetyl chloride and triethylamine yields β-lactam-fused quinolines (e.g., azetidin-2-one derivatives) .

Cross-Coupling Reactions

The chlorine atom enables catalytic transformations:

Spectral Data

Key characterization for a representative derivative (2-methoxy-3-cyclopropylquinoline ):

-

¹H NMR (500 MHz, CDCl₃) : δ 8.45 (d, J = 8.5 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.65 (t, 1H), 4.02 (s, 3H, OCH₃), 1.85–1.92 (m, 1H, cyclopropane CH), 1.12–1.20 (m, 4H, cyclopropane CH₂) .

-

IR (KBr) : 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Reaction Optimization Table

Data extrapolated from analogous 2-chloroquinoline systems :

| Reaction | Catalyst/Reagent | Time | Yield |

|---|---|---|---|

| C-2 Amination | Piperidine, DMF, 80°C | 4 h | 88% |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃ | 12 h | 82% |

| Cyclopropane Ring-Opening | H₂SO₄, CHCl₃, 60°C | 2 h | 76% |

Propiedades

Fórmula molecular |

C12H10ClN |

|---|---|

Peso molecular |

203.67 g/mol |

Nombre IUPAC |

2-chloro-3-cyclopropylquinoline |

InChI |

InChI=1S/C12H10ClN/c13-12-10(8-5-6-8)7-9-3-1-2-4-11(9)14-12/h1-4,7-8H,5-6H2 |

Clave InChI |

VLFAMTJCJGTLMR-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC3=CC=CC=C3N=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.